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molecular formula C7H8N4OS2 B8301821 2-Amino-4-methanesulfinyl-6-methylsulfanyl-pyrimidine-5-carbonitrile

2-Amino-4-methanesulfinyl-6-methylsulfanyl-pyrimidine-5-carbonitrile

Cat. No. B8301821
M. Wt: 228.3 g/mol
InChI Key: VZLYMMCPRIEZBX-UHFFFAOYSA-N
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Patent
US07816353B2

Procedure details

To a 50 mL round-bottomed flask were added 2-Amino-4-methanesulfinyl-6-methylsulfanyl-pyrimidine-5-carbonitrile (8:100 mg, 0.4 mmol.), hydrazine hydrate (0.8 mmol), and acetonitrile (2 mL). The reaction mixture was stirred at room temperature for 4 hr. The precipitate was filtered and gave to white solid. No further purification was necessary (76 mg). LC-MS: (ES+) m/z 197 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](S(C)=O)[C:5]([C:11]#[N:12])=[C:4]([S:13][CH3:14])[N:3]=1.O.[NH2:16][NH2:17]>C(#N)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:16][NH2:17])[C:5]([C:11]#[N:12])=[C:4]([S:13][CH3:14])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC(=C(C(=N1)S(=O)C)C#N)SC
Name
Quantity
0.8 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
gave to white solid
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
4 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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